1-(4-methoxyphenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzaldehyde, pyridine-2-thiol, and pyrrolidine-3-carboxylic acid. The synthesis could involve:
Condensation reactions: to form the thiazole ring.
Amidation reactions: to attach the carboxamide group.
Cyclization reactions: to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure control: to ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for manufacturing other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: The compound could inhibit or activate specific enzymes.
Receptors: The compound could bind to receptors and modulate their activity.
Pathways: The compound could affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-5-oxo-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide: Similar in structure but with different substituents.
This compound: Similar in structure but with different ring systems.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H18N4O3S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O3S/c1-27-15-7-5-14(6-8-15)24-11-13(10-18(24)25)19(26)23-20-22-17(12-28-20)16-4-2-3-9-21-16/h2-9,12-13H,10-11H2,1H3,(H,22,23,26) |
InChI Key |
XUKHGOBTSYRDGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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